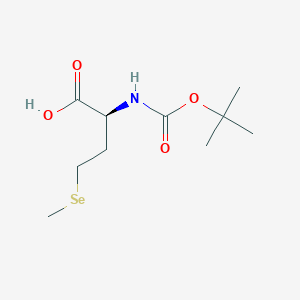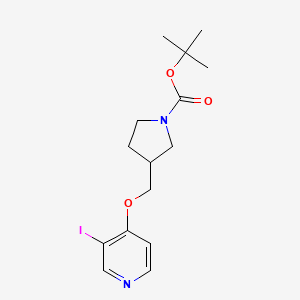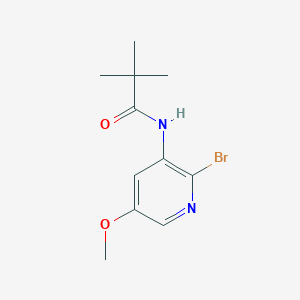
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
概要
説明
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .
Synthesis Analysis
This compound is a crystalline solid having surprisingly high stability on contact with water and superior utility as a deoxofluorinating agent compared to current reagents, such as DAST and its analogues . It is used in an improved method of synthesis of arylsulfur trifluorides .Molecular Structure Analysis
The molecular formula of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The SMILES string representation is Cc1cc(cc©c1S(F)(F)F)C©©C .Chemical Reactions Analysis
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 62-68 °C . It has a molecular weight of 250.32 . It is thermally stable and shows high stability on contact with water .科学的研究の応用
Deoxofluorination of Alcohols
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride: is used to convert alcohols into alkyl fluorides . This process is crucial in synthesizing compounds with improved metabolic stability and biological activity, which is particularly beneficial in pharmaceutical research.
Synthesis of Arylsulfur Trifluorides
This compound serves as a reagent in the synthesis of arylsulfur trifluorides . These are valuable intermediates in the development of new materials and pharmaceuticals due to their unique chemical properties.
Conversion of Carbonyls
The compound efficiently converts non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups . This application is significant in the synthesis of fluorinated analogs of natural products and drugs.
Deoxofluoro-Arylsulfinylation
It facilitates the deoxofluoro-arylsulfinylation with high stereoselectivity . This reaction is used to produce fluoroalkyl arylsulfinates and arylsulfinamides, which are important in the development of selective organic synthesis methods.
Fluorination of Enolizable Ketones
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride: is employed to introduce fluorine atoms into enolizable ketones . This transformation is essential for creating compounds with enhanced pharmacokinetic properties.
Stability in Aqueous Environments
Its high stability on contact with water makes it an excellent choice for reactions that require aqueous conditions . This property allows for broader industrial applications, including large-scale production processes.
Mild Reaction Conditions
The compound promotes nucleophilic deoxofluorination reactions under mild conditions . This feature is advantageous for preserving sensitive functional groups during chemical synthesis.
Superior Reactivity and Selectivity
Compared to other fluorinating agents like SF4, 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride offers superior reactivity and selectivity . This makes it a safer and more efficient choice for various fluorination processes.
作用機序
Target of Action
The primary target of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride is organic compounds that are susceptible to fluorination . This compound acts as a deoxofluorinating agent, meaning it introduces a fluorine atom into the target molecule .
Mode of Action
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride interacts with its targets through a process called deoxofluorination . This process involves the replacement of a hydroxyl group (OH) in the target molecule with a fluorine atom, resulting in the formation of a carbon-fluorine bond .
Biochemical Pathways
The exact biochemical pathways affected by 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride are dependent on the specific target molecules. The introduction of a fluorine atom can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules .
Result of Action
The introduction of a fluorine atom into a target molecule can have a variety of effects at the molecular and cellular levels. For example, fluorination can increase the stability of a molecule, alter its reactivity, or modulate its interactions with other molecules .
Action Environment
The action of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride is influenced by various environmental factors. Notably, this compound is thermally stable and shows high stability on contact with water . This makes it a versatile deoxofluorinating agent that can be used in a variety of conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQPEYVMHATOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657802 | |
| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947725-04-4 | |
| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
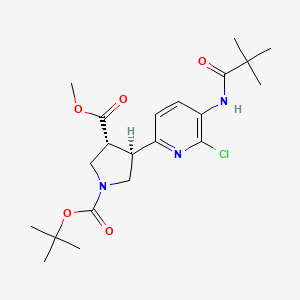

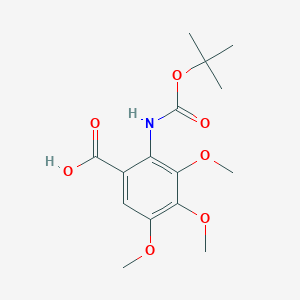

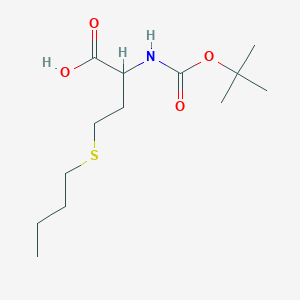
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
